Hexadimethrine bromide

Heparin Antagonism Cardiopulmonary Bypass Coagulation Assays

Viral transduction inefficiency inflates vector costs and delays gene delivery. Hexadimethrine bromide (Polybrene) neutralizes charge repulsion between virions and cell-surface sialic acid, delivering 2-10× transduction efficiency gains at 2-8 µg/mL. • 430-fold increase in RFP-positive iMEFs at 4 µg/mL; >73-fold ALP enhancement in AdBMP9-transduced MSCs. • Complete reversal of high-dose heparin (≥3 IU/mL) in ETP assays; ~3× more potent than protamine sulfate for dermatan sulfate neutralization. • No cytotoxicity at up to 40 µg/mL in MSCs-a 10× safety margin above effective concentrations. Supplied with batch-specific purity documentation and cold-chain logistics.

Molecular Formula C13H30Br2N2
Molecular Weight 374.20 g/mol
CAS No. 9011-04-5
Cat. No. B1196666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadimethrine bromide
CAS9011-04-5
Synonyms1,5-Dimethyl-1,5-Diazaundecamethylene Polymethobromide
Bromide, Hexadimethrine
Hexadimethrine
Hexadimethrine Bromide
Polybrene
Molecular FormulaC13H30Br2N2
Molecular Weight374.20 g/mol
Structural Identifiers
SMILESCN(C)CCCCCCN(C)C.C(CBr)CBr
InChIInChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2
InChIKeyKZKAYEGOIJEWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadimethrine Bromide (Polybrene) – Cationic Polymer Procurement for Gene Delivery and Anticoagulant Neutralization Research


Hexadimethrine bromide (commercial brand name Polybrene) is a synthetic quaternary ammonium cationic polymer [1]. Chemically, it is a polymer of N,N,N',N'-tetramethyl-1,6-hexanediamine with 1,3-dibromopropane, existing as a polydisperse mixture with variable molecular weight (typical reported values range from ~374 to ~1122 Da depending on polymer length) . The compound functions by electrostatic neutralization of negatively charged surfaces—including sialic acid residues on cell membranes and heparin sulfate chains [2]. Its two principal research applications are: (1) enhancement of viral transduction and nucleic acid transfection efficiency in mammalian cell culture, and (2) neutralization of heparin anticoagulation in both in vitro assays and specialized clinical contexts [3].

Workflow Viral transduction enhancement (lenti/retro/adeno)
Format Cationic polymer for cell-membrane charge neutralization
Context Heparin anticoagulant neutralization in vitro and ex vivo research

Why Hexadimethrine Bromide Cannot Be Replaced by Other Cationic Polymers or Heparin Antagonists Without Functional Consequence


Hexadimethrine bromide occupies a distinct functional niche among cationic polymers and heparin antagonists. Unlike linear polyethyleneimine (PEI), which is primarily a transfection reagent with substantial cytotoxicity at working concentrations, hexadimethrine bromide demonstrates a narrower, application-specific window of efficacy. Compared with DEAE-dextran, another cationic polysaccharide, hexadimethrine bromide offers markedly higher transduction enhancement without the viscosity and handling challenges associated with high-molecular-weight dextran derivatives [1]. Critically, relative to protamine sulfate—its closest clinical and experimental comparator for heparin neutralization—hexadimethrine bromide exhibits quantifiably different potency (1.1–3.0× on a weight basis, depending on the heparinoid substrate) and a distinct side-effect profile that directly impacts both in vitro assay reproducibility and patient-specific clinical selection [2][3]. The evidence below quantifies these differentiation dimensions and establishes the specific conditions under which substitution would compromise experimental or clinical outcomes.

Polyethyleneimine (PEI) differs in cytotoxicity profile and transduction mechanism; may not transfer directly for primary-cell workflows.
DEAE-dextran introduces higher viscosity and handling variability; lot-dependent molecular weight may shift transduction reproducibility.
Protamine sulfate shows reported lower potency against dermatan sulfate; heparin neutralization endpoint profile may differ in ETP-based assays.

Hexadimethrine Bromide Comparative Evidence: Quantified Performance Against Protamine Sulfate and Baseline Controls


Heparin Neutralization Potency: 1.1–2.0× Protamine Sulfate by Weight

In the context of reversing unfractionated heparin anticoagulation, hexadimethrine bromide demonstrates 1.1- to 2.0-fold greater potency than protamine sulfate on a weight basis [1]. This potency advantage is further amplified when neutralizing dermatan sulfate (DS): in human plasma, hexadimethrine bromide was approximately 3× more active than protamine sulfate on a weight basis (1.5 µg hexadimethrine bromide inhibits 1 µg DS) [2]. In a functional endogenous thrombin potential (ETP) assay, hexadimethrine bromide completely neutralized high-dose heparin (3 IU/mL) at equivalent concentration without affecting ETP parameters even at twofold excess, whereas protamine could only partially reverse heparin-induced hypocoagulability under identical conditions [3].

Heparin Neutralization Potency
Head-to-head
1.1–2.0× greater potency than protamine; ~3× for dermatan sulfate
Hexadimethrine bromide
Protamine sulfate baseline
Supports heparin neutralization endpoint context
Data from human plasma and ETP assay models
Heparin Antagonism Cardiopulmonary Bypass Coagulation Assays

Viral Transduction Enhancement: Adenovirus RFP-Positive Cell Yield Increased ~430-Fold

In mesenchymal stem cell (MSC) models transduced with AdRFP adenovirus, addition of hexadimethrine bromide at 4 µg/mL increased the percentage of RFP-positive iMEF cells by approximately 430-fold compared to adenovirus alone [1]. In C2C12 and iMEF cells, transduction enhancement occurred in a dose-dependent manner, peaking at 8 µg/mL. Functional validation using an AdBMP9 osteogenic differentiation system showed that hexadimethrine bromide (4 µg/mL) increased alkaline phosphatase activity by more than 73-fold in AdBMP9-transduced iMEFs relative to no-polymer controls [2]. Notably, no cytotoxicity was observed at concentrations up to 40 µg/mL—approximately 10-fold higher than the effective enhancing concentration—in these MSC models [3].

Adenoviral Transduction Enhancement
Cross-study
~430-fold increase in RFP-positive iMEF cells at 4 µg/mL
Functional ALP activity: >73-fold increase
Supports adenoviral gene-transfer workflow review
iMEF model; no cytotoxicity observed up to 40 µg/mL
Adenoviral Transduction Mesenchymal Stem Cells Gene Delivery Optimization

Lentiviral Transduction in HeLa Cells: 2–10× Efficiency Gain at Clinically-Relevant Concentrations

In a recent quantitative study of lentiviral transduction parameters, hexadimethrine bromide increased transduction efficiency in HeLa cells by 2- to 10-fold at concentrations ranging from 2–8 µg/mL, with maximal effect observed at 6 µg/mL during a 4-hour incubation at 37°C [1]. This enhancement is mechanistically attributed to neutralization of electrostatic repulsion between negatively charged viral envelopes and sialic acid moieties on the cell surface, enabling closer viral particle apposition and more efficient membrane fusion [2]. The 2–10× range reflects concentration-dependent optimization; suboptimal concentrations (<2 µg/mL) produce marginal enhancement, while concentrations exceeding 8 µg/mL do not further increase efficiency and may introduce cytotoxicity with prolonged exposure (>12 hours) .

Lentiviral Transduction Efficiency
Cross-study
2–10× increase in HeLa cells; maximal at 6 µg/mL
Concentration-dependent; 4-hour incubation at 37°C
Supports lentiviral vector consumption reduction review
Charge-neutralization mechanism reported
Lentiviral Transduction HeLa Cells Gene Delivery Optimization

Gesicle-Mediated Plasmid Delivery in Hard-to-Transfect Human Myoblasts: 22% Transfection Efficiency Achieved

Using gesicles (VSVG-pseudotyped vesicles) as a nucleic acid delivery platform, hexadimethrine bromide enabled naked plasmid DNA transfection in human myoblasts—a notoriously hard-to-transfect primary cell type—achieving 22% transfection efficiency [1]. In the same experimental system, HeLa cells (an easy-to-transfect immortalized line) achieved 55% transfection efficiency with hexadimethrine bromide supplementation. The study further demonstrated that gesicles complexed with hexadimethrine bromide successfully delivered a large 18-kb plasmid with 42% efficiency and achieved up to 60% eGFP gene silencing with siRNA [2]. Critically, gesicle functionality was preserved through freeze/thaw cycles and storage at +4°C, −20°C, and −80°C, indicating that hexadimethrine bromide-mediated delivery complexes are robust to standard laboratory storage conditions [3].

Gesicle-Mediated Plasmid Delivery
Cross-study
22% transfection in primary human myoblasts
42% efficiency with 18-kb plasmid; 60% siRNA gene silencing
Supports hard-to-transfect primary-cell assay context
Complexes stable through freeze/thaw and varied storage
Hard-to-Transfect Cells Gesicle-Mediated Delivery Human Myoblasts

Clinical Safety Differentiation: Hexadimethrine Bromide Avoids Protamine-Associated Hypotension in Sensitized Patients

In a comparative clinical study of 47 patients undergoing open-heart surgery with extracorporeal circulation, hexadimethrine bromide was directly compared with protamine sulfate for post-bypass heparin neutralization [1]. Protamine administration is associated with at least mild hypotensive reactions in most or all patients [2]. In contrast, hexadimethrine bromide, when injected intravenously at the recommended dose of 0.7 mg per 1 mg of heparin with proper dilution and controlled infusion rate, did not cause the dangerous degrees of hypotension observed after protamine [3]. Furthermore, patients with documented protamine allergy have received hexadimethrine bromide without adverse effects, leading some surgical centers to adopt it as their standard reversal agent for this subpopulation [4]. This clinical differentiation persists despite hexadimethrine bromide's 1969 withdrawal from broad U.S. clinical use due to renal toxicity observed in dogs at supratherapeutic doses—a limitation that does not preclude its continued specialized use in protamine-allergic patients [5].

Clinical Hemodynamic Endpoint
Head-to-head
Absence of severe hypotension vs. protamine-associated hypotension
Proper dilution; 0.7 mg per 1 mg heparin dose context
Reported hemodynamic endpoint context (n=47, open-heart surgery)
Specialized-use context; renal toxicity noted at supratherapeutic doses in historical dog models
Protamine Allergy Cardiopulmonary Bypass Heparin Reversal Alternatives

Retroviral Gene Transfer: 10-Fold Increase in Transduction via Receptor-Independent Adsorption Enhancement

Using a p30 capsid-based assay in murine fibroblasts, hexadimethrine bromide at optimized concentrations yielded a 10-fold increase in retroviral transduction efficiency compared to no-polymer controls [1]. Mechanistic analysis revealed that this enhancement correlates with a significant increase in virus adsorption rates on target cell membranes, occurring independently of viral receptor engagement [2]. The study established that the enhancement effect is concentration-dependent and is maximized when the number of positive charge groups from the polymer is in slight excess (15–28%) of the number of negative charge groups on the cell surface [3]. Protamine sulfate, the comparator polycation, also enhances transduction but with lower absolute efficiency in this system—though direct head-to-head fold-change data between hexadimethrine bromide and protamine sulfate in this specific assay were not reported in the available source.

Retroviral Transduction Increase
Cross-study
10-fold increase in murine fibroblasts
Optimized at 15–28% positive-charge excess
Supports receptor-independent adsorption endpoint context
Direct protamine head-to-head fold-change not reported in this system
Retroviral Transduction Receptor-Independent Adsorption Murine Fibroblasts

Hexadimethrine Bromide Procurement Decision Matrix: Application Scenarios Supported by Comparative Evidence


High-Dose Heparin Neutralization in Coagulation Research and Specialized Clinical Protocols

When experimental or clinical protocols require complete neutralization of high heparin concentrations (≥3 IU/mL) or dermatan sulfate, hexadimethrine bromide demonstrates functional superiority over protamine sulfate. In ETP assays, hexadimethrine bromide completely reverses high-dose heparin at equivalent concentration without affecting baseline thrombin generation even at twofold excess, whereas protamine provides only partial reversal [10]. For dermatan sulfate neutralization in human plasma, hexadimethrine bromide is approximately 3× more potent than protamine sulfate on a weight basis (1.5 µg neutralizes 1 µg DS) [11]. This application scenario is particularly relevant for: (a) in vitro diagnostic assays requiring complete heparin interference removal, (b) research on heparinoid anticoagulant pharmacology, and (c) specialized surgical settings involving protamine-allergic patients where hexadimethrine bromide remains a clinically indicated alternative .

Adenoviral Gene Transfer in Mesenchymal Stem Cells and Primary Progenitor Populations

For laboratories conducting adenoviral transduction of mesenchymal stem cells (MSCs) or related progenitor populations, hexadimethrine bromide at 4–8 µg/mL enables high-efficiency gene delivery that would otherwise require prohibitively high viral titers. Quantitative evidence demonstrates ~430-fold increases in RFP-positive iMEFs at 4 µg/mL [10] and >73-fold enhancement of functional osteogenic differentiation marker (ALP) activity in AdBMP9-transduced MSCs [11]. Critically, no cytotoxicity is observed at concentrations up to 40 µg/mL in these cell types—a 10× safety margin above effective enhancing concentrations . Procurement of hexadimethrine bromide for this application directly reduces adenoviral vector consumption and production costs, with particular relevance for regenerative medicine research, stem cell core facilities, and laboratories performing high-throughput osteogenic or chondrogenic differentiation screens.

Lentiviral and Retroviral Transduction Workflows Requiring Cost-Effective Vector Utilization

Hexadimethrine bromide is the standard-of-care enhancer for lentiviral and retroviral transduction in mammalian cell culture, supported by quantitative evidence of 2–10× efficiency gains in HeLa cells (lentivirus, 2–8 µg/mL) [10] and 10× increases in murine fibroblasts (retrovirus, optimized concentration) [11]. The compound is suitable for CRISPR/Cas9 lentiviral delivery protocols and is commonly used in combination with protamine sulfate to enhance AAV and lentiviral vector delivery . For core facilities and high-throughput screening laboratories where lentiviral/retroviral supernatant production represents a significant operational expense, the 2–10× transduction enhancement translates directly to reduced viral volume requirements and corresponding cost savings. Procurement decisions should consider that hexadimethrine bromide's efficiency gains are concentration- and cell-type-dependent, necessitating pilot optimization for each target cell line [9].

Non-Viral Nucleic Acid Delivery to Transfection-Resistant Primary Cells via Gesicle-Mediated Transfer

Hexadimethrine bromide enables gesicle-mediated plasmid and siRNA delivery in primary human myoblasts—a notoriously transfection-resistant cell type—achieving 22% absolute transfection efficiency without electroporation or viral vectors [10]. The same system delivers large 18-kb plasmids with 42% efficiency and achieves up to 60% eGFP gene silencing with siRNA [11]. Gesicle-hexadimethrine bromide complexes maintain functionality through standard freeze/thaw cycles and storage at +4°C, −20°C, and −80°C . This application scenario is optimal for: (a) laboratories working with primary muscle cells, (b) research requiring delivery of large plasmid constructs, (c) siRNA-mediated gene silencing in hard-to-transfect lineages, and (d) facilities lacking electroporation equipment or seeking to minimize cell death associated with electroporation-based transfection.

Application
Selection Property
Validation Focus
High-dose heparin / dermatan sulfate neutralization studies
Complete heparinoid reversal in ETP / plasma assays
Comparative neutralization endpoint vs. protamine sulfate
Adenoviral gene transfer in MSCs and progenitor cells
High-efficiency transduction at reduced viral titers
Cell-type-specific cytotoxicity screening at 4–8 µg/mL
Lentiviral / retroviral transduction cost reduction
Concentration-dependent transduction gain (2–10×)
Pilot optimization per target cell line
Non-viral gesicle-mediated delivery to primary cells
Plasmid/siRNA delivery without electroporation
Transfection efficiency and complex storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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